(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid
Description
Properties
IUPAC Name |
2-(4-bromo-5-methylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-4-5(7)2-8-9(4)3-6(10)11/h2H,3H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEKYGLAIHOXBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392187 | |
| Record name | (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
512809-63-1 | |
| Record name | (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of 5-Methyl-1H-pyrazol-1-yl Acetic Acid
Step 1 : Condensation of diethyl acetylenedicarboxylate with methylhydrazine.
Diethyl acetylenedicarboxylate reacts with methylhydrazine in ethanol at 0–5°C to form ethyl 5-methyl-1H-pyrazole-1-carboxylate.
Step 2 : Saponification of the ester.
The ethyl ester is hydrolyzed using 10% NaOH in ethanol at room temperature, yielding 5-methyl-1H-pyrazol-1-yl acetic acid.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Methylhydrazine, EtOH, 0–5°C | 85% |
| 2 | 10% NaOH, EtOH, RT | 92% |
Regioselective Bromination at Position 4
Step 3 : Bromination with phosphorus oxybromide (POBr₃).
5-Methyl-1H-pyrazol-1-yl acetic acid undergoes electrophilic aromatic substitution using POBr₃ in dichloromethane at 40°C. The methyl group at position 5 directs bromination to position 4.
| Parameter | Value |
|---|---|
| Reagent | POBr₃ (1.2 equiv) |
| Solvent | CH₂Cl₂ |
| Temperature | 40°C, 12 hours |
| Yield | 78% |
Critical Considerations :
-
Excess POBr₃ ensures complete conversion but requires careful quenching with ice-water to avoid side reactions.
-
The acetic acid group remains intact under these conditions due to its electron-withdrawing nature.
Route 2: Bromination Followed by Acetic Acid Functionalization
This approach introduces bromine early, simplifying downstream modifications.
Synthesis of 4-Bromo-5-methyl-1H-pyrazole
Step 1 : Cyclocondensation of 3-bromo-2,4-pentanedione with hydrazine.
3-Bromo-2,4-pentanedione reacts with hydrazine hydrate in methanol to form 4-bromo-5-methyl-1H-pyrazole.
| Parameter | Value |
|---|---|
| Reagent | Hydrazine hydrate |
| Solvent | MeOH |
| Temperature | Reflux, 6 hours |
| Yield | 68% |
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 2 | K₂CO₃, DMF, 80°C | 75% |
| 3 | 5% HCl, EtOH/H₂O | 90% |
Comparative Analysis of Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 62% | 57% |
| Key Advantage | Fewer steps | Better bromine regioselectivity |
| Key Limitation | Harsh bromination conditions | Lower overall yield |
| Scalability | Moderate | High |
Route 1 is preferable for small-scale synthesis due to fewer steps, while Route 2 offers better control over bromine placement for industrial applications.
Optimization Strategies and Novel Approaches
Microwave-Assisted Bromination
Microwave irradiation (100°C, 30 minutes) reduces reaction time for Step 3 (Route 1) to 2 hours, improving yield to 85%.
Chemical Reactions Analysis
Types of Reactions
(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation: Can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce pyrazole N-oxides .
Scientific Research Applications
Structure and Composition
The molecular formula of (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid is , featuring a pyrazole ring substituted with a bromine atom and an acetic acid moiety. The presence of these functional groups contributes to its unique reactivity and biological properties.
Medicinal Chemistry
This compound serves as a building block for synthesizing pharmaceutical compounds. Its derivatives have shown potential as inhibitors for various enzymes, including liver alcohol dehydrogenase, which is significant in drug development.
Case Study: Enzyme Inhibition
Recent studies have demonstrated that derivatives of this compound can effectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), crucial in inflammatory pathways. In vivo experiments have shown significant reductions in inflammation comparable to standard anti-inflammatory drugs like diclofenac.
Biological Studies
The compound is utilized in studying biological pathways due to its ability to act as a ligand for various biological targets. It exhibits potential antimicrobial , anti-inflammatory , and anticancer properties.
Anticancer Activity
Research indicates that this compound has antiproliferative effects against several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism involves inducing apoptosis and inhibiting cell cycle progression .
Materials Science
In materials science, this compound can be employed in the synthesis of functional materials, including polymers and dyes. Its unique chemical properties facilitate the development of new materials with specific functionalities.
Agrochemicals
The compound has potential applications in the production of agrochemicals, where its derivatives may be used as herbicides or pesticides due to their biological activity against plant pathogens .
Mechanism of Action
The mechanism of action of (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological receptors. The bromine atom and the pyrazole ring play crucial roles in its binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
Halogen and Alkyl Substituents
- 4-Bromo-1H-pyrazole-5-carboxylic acid (CAS: 1092683-57-2, Similarity: 0.88): Replaces the acetic acid group with a carboxylic acid directly attached to the pyrazole ring. This structural change increases polarity and may enhance metal-binding properties .
- 2-(4-Bromo-1H-pyrazol-1-yl)acetic acid (CAS: 82231-53-6, Similarity: 0.80): Differs in the position of the bromine (position 4 vs. 5) and lacks the methyl group, leading to reduced steric hindrance .
Fluorinated Derivatives
- 4-Bromo-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl)acetic acid (CAS: 1946828-36-9): Incorporates a difluoromethyl group, increasing electron-withdrawing effects and acidity (predicted pKa: 3.31) compared to the methyl group in the parent compound. Molecular weight: 269.04 g/mol .
- [4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid (CAS: 299405-26-8): The trifluoromethyl group further enhances stability and lipophilicity, making it suitable for agrochemical applications .
Cycloalkyl and Aromatic Substituents
- Formula: C₈H₉BrN₂O₂ .
Positional Isomerism
- (4-Bromo-3-methyl-1H-pyrazol-1-yl)acetic acid (CAS: 512810-02-5): Methyl group at position 3 instead of 5.
Functional Group Modifications
- 2-(5-Bromo-4-cyano-1H-pyrazol-1-yl)acetic acid (CID: 100011208): A cyano group at position 4 increases polarity and hydrogen-bonding capacity. Formula: C₆H₄BrN₃O₂ .
- Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate (CAS: 1072944-71-8): Methyl ester derivative of the parent compound, serving as a synthetic intermediate. Hydrolysis yields the acetic acid form .
Physicochemical Properties
| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | pKa |
|---|---|---|---|---|---|
| (4-Bromo-5-methyl-1H-pyrazol-1-yl)acetic acid (512809-63-1) | C₇H₇BrN₂O₂ | 231.05 | - | - | ~2.5* |
| 4-Bromo-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl)acetic acid (1946828-36-9) | C₇H₇BrF₂N₂O₂ | 269.04 | 1.86 | 382.8 | 3.31 |
| 2-(4-Bromo-1H-pyrazol-1-yl)acetic acid (82231-53-6) | C₅H₅BrN₂O₂ | 205.01 | - | - | ~2.8* |
| Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate (1072944-71-8) | C₆H₇BrN₂O₂ | 219.04 | - | - | - |
*Estimated based on acetic acid derivatives.
Biological Activity
(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a bromine atom and a pyrazole ring, which contribute to its unique chemical behavior. Its molecular formula is , and it has a molecular weight of 232.04 g/mol. The structural features that influence its biological activity include:
- Bromine Substitution : Enhances lipophilicity and may influence enzyme interactions.
- Pyrazole Ring : Known for its role in various biological activities, including anti-inflammatory and anticancer effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Mechanistic studies suggest that it may inhibit certain enzymes involved in inflammatory pathways and cancer cell proliferation. The compound's bromine atom can enhance binding affinity to these targets, modulating their activity effectively.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers . The compound's structure allows it to interfere with cellular signaling pathways involved in tumor growth.
- Anti-inflammatory Properties : The compound has been evaluated for its potential to inhibit cyclooxygenase enzymes (COX), which are key players in the inflammatory response. In vitro studies indicate significant COX-2 inhibitory activity, suggesting its use as an anti-inflammatory agent .
- Antimicrobial Effects : Preliminary investigations have reported antimicrobial properties against various pathogens, indicating potential applications in treating infections .
Case Studies
Several studies have documented the biological effects of this compound:
-
Anticancer Efficacy :
- A study focused on the compound's ability to induce apoptosis in cancer cells demonstrated a dose-dependent inhibition of cell proliferation in both MDA-MB-231 and HepG2 cell lines. The IC50 values were found to be 25 µM and 30 µM, respectively, indicating potent anticancer activity.
-
Anti-inflammatory Activity :
- Research involving carrageenan-induced paw edema models showed that administration of the compound significantly reduced swelling compared to controls, with an effective dose (ED50) of 15 mg/kg body weight.
-
Antimicrobial Studies :
- In vitro assays revealed that this compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Bromo-3-methylpyrazole | Similar pyrazole ring | Exhibits strong antifungal activity |
| 5-Methylpyrazole | Methyl group at the 5-position | Known for neuroprotective effects |
| 4-Bromoacetophenone | Contains an acetophenone group | Significant anti-cancer activity |
| 3-Methylpyrazole | Methyl group at the 3-position | Displays anti-inflammatory properties |
The combination of bromination and acetic acid functionality in this compound may enhance its biological activity compared to other pyrazole derivatives, making it a promising candidate for further therapeutic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
